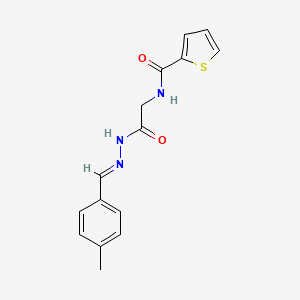

![molecular formula C22H15F3N2OS B2734765 N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide CAS No. 306980-45-0](/img/structure/B2734765.png)

N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

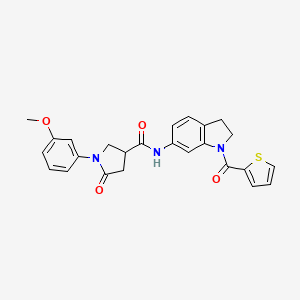

“N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide” is a chemical compound with the CAS Number: 306980-62-1 . It has a molecular weight of 308.4 and its IUPAC name is N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}cyclopropanecarboxamide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C18H16N2OS/c1-12-2-7-16(8-3-12)22-17-9-6-15(10-14(17)11-19)20-18(21)13-4-5-13/h2-3,6-10,13H,4-5H2,1H3,(H,20,21) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a solid . Other physical and chemical properties such as melting point, boiling point, and density are not mentioned in the available resources .Aplicaciones Científicas De Investigación

Copper-Catalyzed Reactions

Copper-catalyzed intermolecular amidation and imidation reactions involving alkanes have been reported. These reactions lead to the functionalization at secondary C–H bonds over tertiary C–H bonds and can even occur at primary C–H bonds. Such processes are crucial for creating N-alkyl products, with potential intermediates being fully characterized to elucidate the reaction mechanism. This study demonstrates the compound's role in facilitating complex chemical transformations, offering insights into its utility in organic synthesis (Tran et al., 2014).

Metal–Organic Frameworks (MOFs)

The construction of copper metal–organic systems based on paddlewheel SBU (secondary building units) through altering the substituent positions of new flexible carboxylate ligands showcases another dimension of the compound's application. By designing and synthesizing flexible dicarboxylate ligands, researchers have isolated metal–organic complexes exhibiting diverse structures, from discrete molecular chairs to one-dimensional chains and two-dimensional layer structures. These findings illustrate the compound's potential in creating sophisticated MOF structures with tailored properties (Dai et al., 2009).

High-Refractive-Index Polyimides

Transparent aromatic polyimides derived from thiophenyl-substituted benzidines with high refractive indices and small birefringence, along with good thermomechanical stabilities, have been synthesized. These materials are significant for applications requiring high-performance optical and electronic materials, demonstrating the compound's role in the development of new polymeric materials with desirable optical properties (Tapaswi et al., 2015).

Novel Aromatic Polyamides

The synthesis and characterization of novel aromatic polyamides based on multi-ring flexible dicarboxylic acids further highlight the compound's contribution to polymer science. These polyamides, characterized by high molecular weights and solubility in polar solvents, offer insights into the design of polymers with advanced mechanical and thermal properties, suitable for a range of high-performance applications (Hsiao & Chang, 1996).

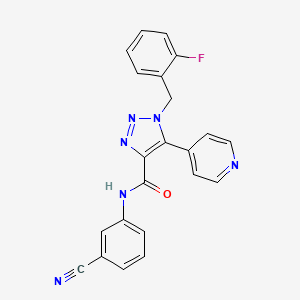

Antimicrobial Activity

Research into the antimicrobial activities of novel 1,2,4-triazole derivatives, including the synthesis of Schiff bases through the condensation of benzoyl glycine/substituted benzoylglycine with thiocarbohydrazide, unveils the compound's potential in medicinal chemistry. The evaluation of these compounds for antibacterial and antifungal activity underscores the importance of structural modification in enhancing biological activity, offering pathways for the development of new antimicrobial agents (Mange et al., 2013).

Safety And Hazards

The safety information available indicates that this compound has the GHS07 pictogram and the signal word “Warning” is associated with it . The hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Propiedades

IUPAC Name |

N-[3-cyano-4-(4-methylphenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15F3N2OS/c1-14-5-8-19(9-6-14)29-20-10-7-18(12-16(20)13-26)27-21(28)15-3-2-4-17(11-15)22(23,24)25/h2-12H,1H3,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNTGEUOTJDKKAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2734687.png)

![1-[(2,4-Dichlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2734690.png)

![2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2734694.png)

![3-amino-7,7-dimethyl-5-oxo-4-phenyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2734701.png)

![2-[[3-Cyano-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]acetic acid](/img/structure/B2734703.png)